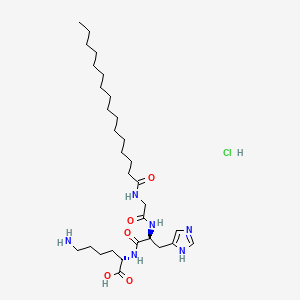
(S)-4-Benzyl-2-((R)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Benzyl-2-(®-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a diphenylphosphanyl group, and a piperidinyl group
Preparation Methods
The synthesis of (S)-4-Benzyl-2-(®-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxazole ring, followed by the introduction of the benzyl and diphenylphosphanyl groups. The reaction conditions may vary, but common reagents include phosphorus reagents, benzyl halides, and piperidine derivatives. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
(S)-4-Benzyl-2-(®-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Complexation: As a ligand, the compound can form complexes with transition metals, which can be used in catalysis and other applications.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(S)-4-Benzyl-2-(®-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes can be used as catalysts in various organic reactions.
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(®-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole involves its ability to act as a ligand and form complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
(S)-4-Benzyl-2-(®-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole can be compared with other similar compounds, such as:
Methyl phenyl(piperidin-2-yl)acetate: This compound shares the piperidinyl group but lacks the oxazole and diphenylphosphanyl groups, making it less versatile in coordination chemistry.
Methyl ®-phenyl[(S)-piperidin-2-yl]acetate: This compound is an enantiomer of methyl phenyl(piperidin-2-yl)acetate and has similar chemical properties.
Methyl 2-phenyl-2-piperidin-2-ylacetate: This compound is used as a central nervous system stimulant and has different applications compared to (S)-4-Benzyl-2-(®-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole.
The uniqueness of (S)-4-Benzyl-2-(®-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with transition metals.
Properties
IUPAC Name |
[(2R)-2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N2OP/c1-4-12-22(13-5-1)20-23-21-30-27(28-23)26-18-10-11-19-29(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,12-17,23,26H,10-11,18-21H2/t23-,26+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCYXXUAXWOWOK-JYFHCDHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NC(CO2)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)C2=N[C@H](CO2)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N2OP |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B8205884.png)

![3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan](/img/structure/B8205895.png)
![2,2-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8205897.png)



![9,9-Dimethyl-N-(4'-methyl-[1,1'-biphenyl]-2-yl)-9H-fluoren-2-amine](/img/structure/B8205938.png)
![4-(5-Bromo-[1,1'-biphenyl]-2-yl)dibenzo[b,d]furan](/img/structure/B8205942.png)

![(S)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B8205948.png)



